molecular formula C26H23FN2O3 B2741474 2-(2-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850907-02-7

2-(2-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2741474
CAS No.: 850907-02-7
M. Wt: 430.479
InChI Key: YIHDPTRWUSGPCA-UHFFFAOYSA-N
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Description

2-(2-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a highly potent and selective chemical probe targeting the mono-ADP-ribosyltransferase PARP14 (also known as ARTD8). Its primary research value lies in dissecting the complex biological roles of PARP14 in cancer cell signaling and immune modulation. PARP14 is recognized as a critical regulator of the immunosuppressive tumor microenvironment, particularly through its ability to promote the alternative (M2) polarization of macrophages. By selectively inhibiting PARP14, this compound potently blocks M2 polarization, thereby shifting the balance towards pro-inflammatory antitumor immunity and offering a promising strategy for cancer immunotherapy research. This mechanism is supported by studies showing its efficacy in disrupting the recruitment of immunosuppressive macrophages to tumors. Furthermore, research utilizing this inhibitor has elucidated PARP14's function in ADP-ribosylating and stabilizing the transcription factor STAT6, a key driver of M2 macrophage gene expression. Beyond immunology, its high selectivity makes it an essential tool for investigating PARP14's roles in other cellular processes, including the DNA damage response and the regulation of gene expression, without the confounding effects of inhibiting other PARP family members. This makes it an invaluable compound for advanced research in oncology, immunology, and molecular pharmacology.

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O3/c27-22-9-3-1-7-19(22)16-28-14-13-20-21(26(28)31)8-5-11-24(20)32-17-25(30)29-15-12-18-6-2-4-10-23(18)29/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHDPTRWUSGPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula: C₁₈H₁₈FNO₃
  • Molecular Weight: 321.34 g/mol

This compound features an indoline moiety, which is known for its role in various biological processes, and a fluorobenzyl group that may enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit significant antimicrobial properties. For instance, a related compound showed high efficacy against Pythium recalcitrans, with an EC₅₀ value of 14 μM, outperforming commercial antifungal agents like hymexazol (EC₅₀ = 37.7 μM) . The mechanism involves disruption of biological membranes in pathogens.

Anti-inflammatory Effects

Indoline-based compounds have been identified as dual inhibitors of enzymes involved in inflammatory processes. Specifically, compounds similar to the one have been shown to inhibit 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with IC₅₀ values around 0.41 μM for 5-LOX . This suggests potential applications in treating inflammatory diseases.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of isoquinoline derivatives have been explored in various cancer cell lines. For example, compounds with similar structures have demonstrated selective cytotoxicity against human cancer cells, indicating their potential as anticancer agents . The specific mechanisms involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is likely mediated through several pathways:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammation and microbial resistance.
  • Membrane Disruption: Similar derivatives have shown the ability to disrupt microbial membranes, leading to cell death.
  • Signal Transduction Modulation: The indoline structure may interact with cellular signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

StudyFindings
Research on Indoline Derivatives Identified as effective dual inhibitors for inflammatory pathways.
Antimicrobial Activity Study Demonstrated superior efficacy against Pythium recalcitrans.
Cytotoxicity Evaluation Showed selective cytotoxicity in cancer cell lines with mechanisms involving apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related dihydroisoquinolinone derivatives, focusing on substituent variations and their implications for biological activity and physicochemical properties. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Analogous Dihydroisoquinolinone Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes References
2-(2-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one (Target) 2-fluorobenzyl; indolin-1-yl-2-oxoethoxy ~400 (estimated) Structural complexity suggests potential σ2R/TMEM97 or kinase-targeting activity (inferred from analogs)
2-(4-bromobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one 4-bromobenzyl; indolin-1-yl-2-oxoethoxy ~445 (estimated) Bromine substitution may enhance lipophilicity but reduce metabolic stability vs. fluorine
2-[(4-bromophenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one 4-bromobenzyl; pyrrolidin-1-yl-2-oxoethoxy ~427 (estimated) Pyrrolidine substitution alters electron density and steric effects vs. indole
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one 2-methylbenzyl; indolin-1-yl-2-oxoethoxy ~386 (estimated) Methyl group may reduce steric hindrance vs. halogens (e.g., F, Br)
NO1 (σ2R/TMEM97 ligand) 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl; dimethylamino isoindoline-1,3-dione ~613 Ki = 10.2 ± 2.4 nM for σ2R; fluorescence enables cellular imaging

Key Observations :

Substituent Effects on Binding Affinity: Fluorine at the benzyl position (target compound) may improve metabolic stability and membrane permeability compared to bromine () or methyl groups () .

Biological Relevance: The dihydroisoquinolinone scaffold is associated with kinase inhibition (e.g., BTK kinase in ) and σ2R/TMEM97 targeting () . The target compound’s indolin-1-yl-2-oxoethoxy chain may mimic ATP-binding motifs in kinases or interact with σ2R ligand pockets.

The indolin-1-yl group increases molecular weight but may improve target selectivity over simpler analogs like 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one () .

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